molecular formula C7H5Br2NO2 B2962222 2-Amino-3,6-dibromobenzoic acid CAS No. 20776-66-3

2-Amino-3,6-dibromobenzoic acid

Cat. No.: B2962222
CAS No.: 20776-66-3
M. Wt: 294.93
InChI Key: SQZPTOHJOFPPLZ-UHFFFAOYSA-N
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Description

2-Amino-3,6-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzoic acid, featuring amino and bromine substituents at the 2, 3, and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-3,6-dibromobenzoic acid involves the bromination of 2-amino benzoic acid. The reaction typically uses bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .

Types of Reactions:

    Substitution Reactions: The amino and bromine groups on the benzene ring make this compound susceptible to various substitution reactions. For example, nucleophilic substitution can occur at the bromine positions.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitro or nitroso derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3,6-dibromobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3,6-dibromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atoms and amino group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromobenzoic acid
  • 2-Amino-3,4-dibromobenzoic acid
  • 2-Amino-3,6-dichlorobenzoic acid

Comparison: 2-Amino-3,6-dibromobenzoic acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions compared to other dibromo derivatives.

Properties

IUPAC Name

2-amino-3,6-dibromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZPTOHJOFPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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